

Precision Transcriptomics: Profiling Gene Expression Responses to Verapamil Hydrochloride

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Compound of Interest

Compound Name: Verilopam hydrochloride

CAS No.: 67394-31-4

Cat. No.: B1625952

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Abstract

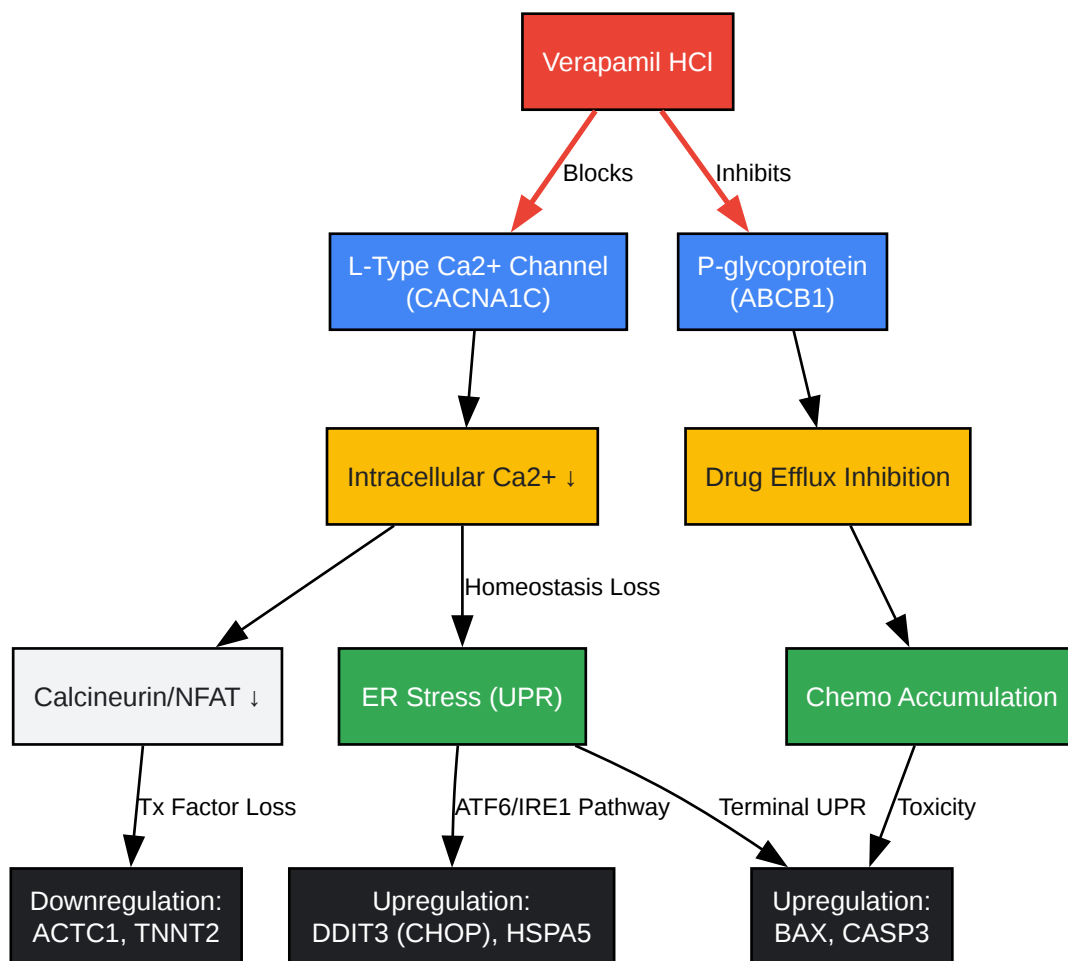
Verapamil hydrochloride, a phenylalkylamine class L-type calcium channel blocker and potent P-glycoprotein (P-gp/ABCB1) inhibitor, elicits profound transcriptomic shifts beyond its immediate electrophysiological effects. While primarily used for arrhythmias and hypertension, its utility in reversing multidrug resistance (MDR) in oncology and its off-target cardiotoxicity profile necessitate rigorous gene expression profiling. This application note provides a definitive technical guide for quantifying Verapamil-induced gene expression changes, focusing on two critical contexts: cardiotoxicity screening (ER stress/structural remodeling) and MDR reversal (transporter regulation/apoptosis).

Mechanistic Foundation & Target Pathways[1]

To design a valid gene expression experiment, one must understand the signal transduction cascades initiated by Verapamil. The drug acts via two primary mechanisms that drive transcriptional remodeling:

- Calcium-Dependent Signaling (Cardiomyocytes):
 - Primary Event: Blockade of () channels reduces intracellular .
 - Transcriptional Effect: Reduced inhibits Calcineurin/NFAT signaling and alters CaMKII activity. Prolonged blockade or high doses induce Endoplasmic Reticulum (ER) stress, triggering the Unfolded Protein Response (UPR).
 - Key Markers: Downregulation of contractile genes (-Actin, Myosin); Upregulation of ER stress markers (DDIT3/CHOP, HSPA5/GRP78).
- MDR Inhibition (Cancer Cells):
 - Primary Event: Competitive inhibition of the drug efflux pump P-gp ().
 - Transcriptional Effect: Accumulation of co-administered chemotherapeutics or endogenous toxins leads to "collateral sensitivity," activating apoptotic pathways (p53, Caspases) and often paradoxically regulating ABCB1 mRNA stability.

Visualization: Verapamil Signaling & Transcriptional Targets[1]



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Figure 1: Mechanistic pathways linking Verapamil treatment to specific gene expression outcomes in cardiac and cancer models.

Experimental Design Strategy

Dose Selection

Verapamil exhibits a biphasic response. Low doses are therapeutic; high doses are toxic.

- Therapeutic/Mechanistic Range: 0.1

M – 1.0

M (Specific channel blockade).

- Toxic/Apoptotic Range: 10

M – 50

M (Significant ER stress and off-target effects).

- Recommendation: Perform an IC50 viability assay (MTT/CCK-8) first. For gene expression, use IC10 (sub-lethal) to study mechanistic regulation and IC50 to study toxicity/apoptosis.

Time-Resolved Sampling

Gene expression is dynamic. A single time point is insufficient.

- Early (1–4 hours): Immediate Early Genes (IEGs) like c-Fos, c-Jun.
- Intermediate (12–24 hours): UPR activation (CHOP, GRP78), Transporter regulation (ABCB1).
- Late (48 hours): Apoptotic markers (Caspases) and structural degradation.

Detailed Protocol: Transcriptional Profiling

Phase 1: Reagent Preparation & Cell Treatment

Critical Note: Verapamil Hydrochloride is water-soluble (unlike the free base). Avoid DMSO if possible to eliminate solvent interference in transcriptomic data.

- Stock Solution: Dissolve Verapamil HCl (Sigma-Aldrich, V4629) in sterile, nuclease-free water to 10 mM. Filter sterilize (0.22 μm). Store at -20°C protected from light.
- Cell Seeding:
 - Cardiomyocytes (e.g., AC16, H9c2, iPSC-CM): Seed at 100,000 cells/cm² in collagen-coated plates. Differentiate iPSCs for >14 days prior to treatment.
 - MDR Cancer Cells (e.g., KB-V1, MES-SA/Dx5): Seed at 100,000 cells/cm².

- Treatment:
 - Replace media with fresh media containing Verapamil (e.g., 1 M, 10 M).
 - Control: Vehicle control (sterile water) added to match the volume of the highest drug dose.
 - Positive Control (ER Stress): Thapsigargin (1 M) for cardiomyocyte toxicity validation.

Phase 2: RNA Extraction & Quality Control

High-quality RNA is non-negotiable for accurate quantification of stress genes.

- Lysis: Wash cells 2x with cold PBS. Add lysis buffer (e.g., TRIzol or RNeasy Buffer RLT) directly to the well.
- Extraction: Use a column-based kit (e.g., Qiagen RNeasy) with on-column DNase I digestion. This is critical as Verapamil treatment can induce genomic DNA fragmentation (apoptosis), which contaminates PCR.
- Quality Control (Self-Validation Step):
 - Purity: ratio must be 1.9–2.1.
 - Integrity: Assess on Agilent Bioanalyzer/TapeStation. RIN > 8.0 is required. Verapamil-treated apoptotic cells may show degraded RNA; if RIN < 6, shorten treatment duration.

Phase 3: Quantitative RT-qPCR

For targeted validation of specific pathways.

- cDNA Synthesis: Reverse transcribe 1

g total RNA using a High-Capacity cDNA Reverse Transcription Kit.

- Primer Design: Spanning exon-exon junctions to avoid gDNA amplification.

Target Gene Panel (Human):

Category	Gene Symbol	Function	Primer Sequence (5' -> 3')
Target	ABCB1	P-glycoprotein	F: CCCATCATTGCAATA GCAGGR: GTTCAAACCTTCTGC TCCTGA
Target	CACNA1C	L-type Ca ²⁺ Channel	F: TGTGGGCATCAACA TAGACAR: GAGTCATAGTGCCT GTCACC
ER Stress	DDIT3 (CHOP)	Pro-apoptotic Tx Factor	F: GGAGCATCAGTCCC CCTTTR: TGTGGGATTGAGGG TCACATC
Structure	ACTC1	Cardiac -Actin	F: GAGCGTGGCTATTC CTTCGTR: GAAAGACGGCTGG GTGTTG
Ref Gene	GAPDH	Normalization	F: GTCTCCTCTGACTT CAACAGCGR: ACCACCCTGTTGCT GTAGCCAA

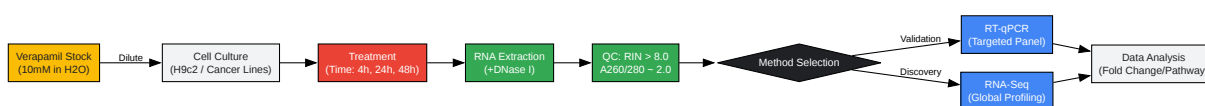
- Cycling Conditions: 95°C (2 min) -> [95°C (15s) -> 60°C (1 min)] x 40 cycles -> Melt Curve.

Phase 4: RNA-Seq Workflow (Exploratory)

For global discovery of off-target effects.

- Library Prep: Poly(A) enrichment is standard. However, if studying apoptosis where mRNA is degraded, consider rRNA depletion (Ribo-Zero) to capture nascent transcripts.
- Sequencing Depth: >20 million reads/sample (PE150) for differential expression.
- Replicates: Minimum n=3 biological replicates per condition.

Visualization: Experimental Workflow



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Figure 2: Step-by-step experimental workflow from drug preparation to data analysis.

Data Analysis & Interpretation

Normalization

Verapamil can alter global transcription rates.

- qPCR: Validate reference genes. GAPDH and ACTB are usually stable, but in cardiomyocytes undergoing hypertrophy/atrophy, B2M or RPL13A may be superior.
- RNA-Seq: Use TPM (Transcripts Per Million) for visualization and DESeq2 (uses median of ratios) for differential expression testing.

Expected Results Matrix

Compare your data against these established signatures to validate your experiment.

Gene Category	Gene Symbol	Expected Change (Verapamil)	Biological Context
MDR Transporters	ABCB1 (MDR1)	Variable (Often or No Change)	Inhibition is primarily functional, but transcriptional downregulation occurs in long-term exposure [1].
ER Stress	HSPA5 (GRP78)	Upregulation ()	Response to altered Ca ²⁺ homeostasis in ER [2].
ER Stress	DDIT3 (CHOP)	Upregulation ()	Marker of terminal stress/apoptosis in cardiomyocytes [2].
Apoptosis	BAX	Upregulation ()	Mitochondrial apoptotic pathway activation.
Structural	ACTC1	Downregulation ()	Loss of contractile apparatus in cardiotoxicity [3].
Metabolic	TXNIP	Downregulation ()	Improved beta-cell survival (Diabetes context) [4].[1]

Troubleshooting & Best Practices (Self-Validating Systems)

- Issue: High variability between replicates.
 - Cause: Verapamil is light-sensitive.

- Fix: Prepare stocks in amber tubes and treat cells in subdued light.
- Issue: No change in ABCB1 mRNA despite functional reversal.
 - Insight: Verapamil inhibits the protein pump.[2] Transcriptional changes are secondary. Self-Validation: Perform a Rhodamine-123 retention assay alongside qPCR to confirm functional inhibition.
- Issue: Unexpected cytotoxicity.
 - Cause: Synergistic toxicity with vehicle (DMSO).
 - Fix: Use water-soluble Verapamil HCl to avoid DMSO entirely.

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